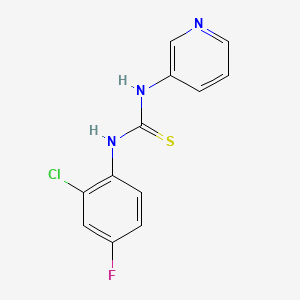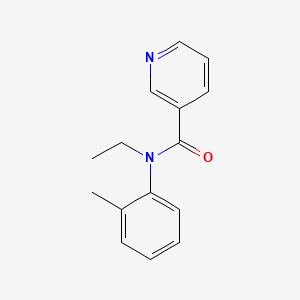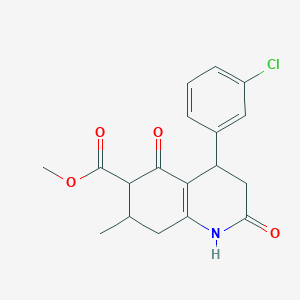
N-(tert-butyl)-3-(2-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(tert-butyl)-3-(2-chlorophenyl)acrylamide involves chemical reactions that yield the compound with high purity and yield. A notable method for synthesizing similar compounds involves the reaction of acryloyl chloride with tert-butylamine, leading to products like N-tert-butyl acrylamide with high purity (Wang Zao-hui, 2006). This process highlights the efficiency and effectiveness of synthesis techniques in producing acrylamide derivatives.
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds have been thoroughly analyzed through techniques such as X-ray diffraction and NMR spectroscopy. For instance, the study of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide provides insight into the structural characteristics of acrylamide derivatives, including the presence of disordered molecules and intermolecular hydrogen bonds (Gholivand et al., 2009).
Chemical Reactions and Properties
This compound and similar compounds participate in various chemical reactions, contributing to their diverse properties and applications. Studies have shown that N-tert-butanesulfinyl imines, for instance, are versatile intermediates for the asymmetric synthesis of amines, demonstrating the compound's reactivity and potential for creating enantioenriched amines (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and viscosity, are influenced by their molecular structure and the presence of specific functional groups. For example, the synthesis and properties of polymers based on N-tert-butyldimethylsilylacrylamide have been explored, highlighting the impact of molecular composition on characteristics like solubility and reactivity ratios (Dasgupta, 1996).
Propiedades
IUPAC Name |
(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)15-12(16)9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYWYVALTOFQIM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5605061.png)
![3-phenylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5605065.png)

![2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5605084.png)
![7-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5605110.png)
![2-{1-[(3S)-1-benzyl-3-piperidinyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605117.png)


![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)
![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)
![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)
![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)